molecular formula C18H18BrNO B2384650 N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023476-28-9

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2384650
CAS No.: 1023476-28-9
M. Wt: 344.252
InChI Key: WEDRDHVXLOWTAR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide is a carboxamide derivative featuring a cyclopentane core substituted with a phenyl group and a 3-bromophenyl carboxamide moiety. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., N-(3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide ) suggest that its preparation likely involves coupling 1-(3-bromophenyl)cyclopentane-1-carboxylic acid with an appropriate amine under standard carbodiimide-mediated conditions.

Properties

IUPAC Name

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO/c19-15-9-6-10-16(13-15)20-17(21)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDRDHVXLOWTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to introduce the bromine atom at the desired position on the phenyl ring.

    Cyclopentane Ring Formation: The next step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions involving appropriate precursors.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the bromophenyl-cyclopentane intermediate with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted phenyl derivatives.

    Oxidation and Reduction Reactions: Corresponding amides and amines.

    Coupling Reactions: Aryl or alkyl-substituted cyclopentane derivatives.

Scientific Research Applications

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and observed properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide 3-Br on phenyl ring C₁₈H₁₇BrN₂O₂* ~357.2* Moderate lipophilicity; Br enhances halogen bonding
N-(3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide 3-NO₂ on phenyl ring C₁₈H₁₈N₂O₃ 310.3 High polarity; nitro group may reduce metabolic stability
N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide 3-COCH₃ on phenyl ring C₂₀H₂₁NO₂ 307.4 Acetyl group enhances hydrogen bonding; used in screening
N-[3-(trifluoromethyl)benzyl]-1-phenylcyclopentane-1-carboxamide 3-CF₃ on benzyl group C₂₀H₂₀F₃NO 347.4 High lipophilicity; CF₃ improves bioavailability
N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide 2-Cl, 4-F on phenyl ring C₁₈H₁₇ClFNO ~323.8* Halogenated substituents enhance metabolic stability

*Calculated based on structural similarity to .

Key Observations:
  • Lipophilicity : Bromine (logP ~2.7) and trifluoromethyl (logP ~2.5) substituents enhance lipophilicity, favoring membrane permeability, while nitro groups (logP ~1.2) reduce it .
  • Synthetic Yields : Analogs like N,N-diethyl-1-phenylcyclopropane-1-carboxamide derivatives are synthesized in yields of 77–81% under mild conditions, suggesting efficient routes for the target compound .

Pharmacological Implications

  • N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide : Identified as a screening compound (ChemDiv ID: J029-0803), its acetyl group may interact with kinase ATP-binding pockets via hydrogen bonding .
  • Trifluoromethyl Derivatives : Compounds like N-[3-(trifluoromethyl)benzyl]-1-phenylcyclopentane-1-carboxamide exhibit enhanced bioavailability due to CF₃’s resistance to oxidative metabolism .

Biological Activity

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a cyclopentane core with a carboxamide functional group. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Research indicates that compounds with similar structures can disrupt fatty acid synthesis by inhibiting the enzyme Enoyl-[acyl-carrier-protein] reductase [NADH] , which is crucial for the survival of pathogens such as Mycobacterium tuberculosis .

Target Enzymes

  • Enoyl-[acyl-carrier-protein] reductase [NADH] : Inhibition leads to disruption in fatty acid synthesis pathways.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. The compound's ability to inhibit bacterial growth has been demonstrated in vitro against various strains.

Anticancer Potential

Research indicates that this compound may have anticancer properties. It has been tested against several cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

Case Studies and Experimental Data

A series of experimental studies have been conducted to evaluate the biological effects of this compound:

Study Objective Findings
Study 1Evaluate antimicrobial activityShowed significant inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL.
Study 2Assess anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM.
Study 3Investigate mechanism of actionConfirmed inhibition of fatty acid synthesis in Mycobacterium tuberculosis through enzyme assays.

Q & A

Basic: What are the optimal synthetic routes for N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide, and how is its purity assessed?

Answer:
The synthesis typically involves a multi-step approach starting with cyclopentane-1-carboxylic acid derivatives. Key steps include:

  • Amide bond formation between 1-phenylcyclopentane-1-carboxylic acid and 3-bromoaniline using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane or THF) .
  • Catalytic optimization : Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd catalysts for cross-coupling) may enhance yields in precursor synthesis .
  • Purification : Preparative column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating the product, with yields averaging 70–80% .
  • Purity assessment : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity ≥95% is achievable via HPLC with UV detection (λ = 254 nm) .

Advanced: How do steric and electronic effects of substituents influence the compound's reactivity?

Answer:
The 3-bromophenyl and phenyl groups introduce steric hindrance and electron-withdrawing effects:

  • Steric effects : Bulky substituents on the cyclopentane ring reduce nucleophilic attack at the amide carbonyl, favoring electrophilic aromatic substitution (e.g., bromination at para positions) .
  • Electronic effects : The bromine atom’s electron-withdrawing nature polarizes the amide bond, increasing susceptibility to hydrolysis under acidic/basic conditions. Computational studies (DFT) can model charge distribution to predict reactive sites .
  • Case study : Analogous compounds with methoxy or fluoro substituents show altered reaction kinetics in Suzuki-Miyaura couplings, highlighting the need for tailored catalytic systems .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–7.8 ppm) and cyclopentane carbons (δ 25–35 ppm) confirm regiochemistry .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–Br bond length ~1.89 Å), critical for validating stereochemistry .
  • FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) verify functional groups .
  • UV-Vis : Absorbance maxima (e.g., ~270 nm) correlate with conjugated π-systems in the aromatic rings .

Advanced: What are the potential biological targets of this compound, and how is its activity evaluated?

Answer:

  • Target identification : Structural analogs inhibit kinases (e.g., EGFR) or modulate G-protein-coupled receptors (GPCRs). Molecular docking studies (AutoDock Vina) predict binding affinities to ATP-binding pockets .
  • In vitro assays :
    • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM suggest therapeutic potential .
    • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) quantify inhibition constants (Kᵢ) .
  • SAR studies : Modifying the bromine position or cyclopentane substituents (e.g., methyl groups) enhances selectivity .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Side reactions :
    • Oxidation : Cyclopentane ring oxidation under harsh conditions (e.g., KMnO₄) forms ketones. Mitigation: Use inert atmospheres (N₂/Ar) .
    • Dimerization : Amide coupling may produce dimers. Mitigation: Slow addition of coupling reagents and low temperatures (0–5°C) .
  • Byproduct removal : Gradient elution in chromatography isolates the desired product from unreacted starting materials .

Advanced: How does the crystal structure inform the compound's physicochemical properties?

Answer:

  • Crystal packing : X-ray data reveal intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) stabilizing the lattice, correlating with high melting points (>200°C) .
  • Solubility : Hydrophobic interactions between phenyl groups reduce aqueous solubility, necessitating DMSO or ethanol as solvents for biological assays .
  • Conformational analysis : Envelope conformations of the cyclopentane ring (observed via X-ray) influence binding to planar enzymatic pockets .

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